molecular formula C16H16ClNO4S B4392888 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide

2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide

Cat. No. B4392888
M. Wt: 353.8 g/mol
InChI Key: LLADQJPRZVEVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide blocks the signaling pathways that promote cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the size of tumors in preclinical models. In addition, 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has also been shown to have minimal toxicity in normal cells, indicating a favorable safety profile.

Advantages and Limitations for Lab Experiments

2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has several advantages for lab experiments, including its potency, selectivity, and favorable safety profile. However, 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has some limitations, including its relatively short half-life and the potential for drug resistance to develop over time.

Future Directions

There are several future directions for the development of 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide, including the evaluation of its efficacy in combination with other cancer therapies, the identification of biomarkers to predict patient response, and the development of more potent and selective BTK inhibitors. In addition, the use of 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide in the treatment of autoimmune diseases and other non-cancer indications is also an area of active research.
Conclusion
In conclusion, 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of cancer. The selective inhibition of BTK by 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide leads to the death of cancer cells and enhances the efficacy of other cancer therapies. 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has a favorable safety profile and is currently being evaluated in several clinical trials for the treatment of various types of cancer. Further research is needed to fully understand the potential of 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide in the treatment of cancer and other diseases.

Scientific Research Applications

2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide has shown potent anti-tumor activity and has been shown to enhance the efficacy of other cancer therapies. 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)benzamide is currently being evaluated in several clinical trials for the treatment of various types of cancer.

properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c17-15-6-2-1-5-14(15)16(19)18(10-13-4-3-8-22-13)12-7-9-23(20,21)11-12/h1-6,8,12H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLADQJPRZVEVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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